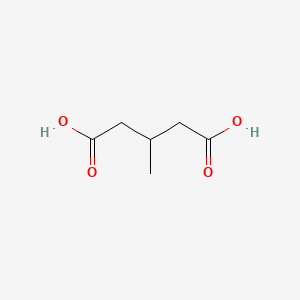

3-Methylglutaric acid

Description

This compound has been reported in Garcinia mangostana and Salmonella enterica with data available.

Propriétés

IUPAC Name |

3-methylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(2-5(7)8)3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMMNTGIMDZPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211649 | |

| Record name | 3-Methylglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

626-51-7 | |

| Record name | 3-Methylglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLGLUTARIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylglutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLGLUTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q0P190C7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

80 - 82 °C | |

| Record name | Methylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Pathways of 3-Methylglutaric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core biochemical pathways involving 3-methylglutaric acid (3-MGA), a dicarboxylic acid that serves as a crucial biomarker for several inborn errors of metabolism. Understanding these pathways is essential for the diagnosis, monitoring, and development of therapeutic strategies for these complex genetic disorders.

Introduction to this compound and its Clinical Significance

This compound is an organic acid that is typically present in trace amounts in the urine of healthy individuals.[1] However, elevated levels of 3-MGA, a condition known as 3-methylglutaric aciduria, are indicative of underlying metabolic dysfunction.[2] These disorders are broadly classified into primary and secondary 3-methylglutaric acidurias.

Primary 3-methylglutaric acidurias result from genetic defects in the leucine catabolism pathway.[2] Specifically, deficiencies in the enzymes 3-methylglutaconyl-CoA hydratase (AUH) and 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL) lead to the accumulation of 3-MGA and other upstream metabolites.[2]

Secondary 3-methylglutaric acidurias are associated with a broader range of inborn errors of metabolism that compromise mitochondrial energy metabolism.[2] In these cases, the accumulation of 3-MGA is not due to a primary defect in leucine degradation but rather from a "acetyl-CoA diversion pathway".[2]

Clinically, 3-methylglutaric aciduria can present with a wide spectrum of symptoms, ranging from mild developmental delay to severe neurological impairment, cardiomyopathy, and metabolic crises. Therefore, accurate and timely diagnosis through the analysis of urinary organic acids is critical for patient management.

Biochemical Pathways of this compound

Primary Pathway: Leucine Catabolism

The primary metabolic pathway leading to the formation of this compound is the catabolism of the branched-chain amino acid, leucine. A defect in this pathway leads to the accumulation of intermediates, which are then shunted towards the production of 3-MGA.

The key enzymatic steps involved are:

-

Transamination of Leucine to α-ketoisocaproate.

-

Oxidative decarboxylation of α-ketoisocaproate to Isovaleryl-CoA.

-

Dehydrogenation of Isovaleryl-CoA to 3-Methylcrotonyl-CoA.

-

Carboxylation of 3-Methylcrotonyl-CoA to 3-Methylglutaconyl-CoA.

-

Hydration of 3-Methylglutaconyl-CoA to 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA), catalyzed by 3-methylglutaconyl-CoA hydratase (AUH) .

-

Cleavage of HMG-CoA to Acetyl-CoA and Acetoacetate, catalyzed by 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL) .

In individuals with a deficiency in AUH (3-MGA-uria type I) or HMGCL, the pathway is blocked, leading to an accumulation of 3-methylglutaconyl-CoA. This intermediate is then converted to this compound.[2]

References

3-Methylglutaric Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of its Biochemistry, Pathophysiology, and Analytical Quantification

Introduction

3-Methylglutaric acid (3-MGA) is a dicarboxylic organic acid that serves as a crucial biomarker for a group of inherited metabolic disorders known as organic acidurias. While present in low concentrations in healthy individuals as a minor product of leucine metabolism, its accumulation in urine and plasma is indicative of specific enzymatic defects or broader mitochondrial dysfunction. This technical guide provides a comprehensive overview of this compound as a human metabolite, focusing on its biochemical origins, associated pathologies, and the analytical methodologies used for its quantification. This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolic disorders, clinical chemistry, and pharmacology.

Biochemical Pathways of this compound

This compound is primarily associated with the catabolism of the branched-chain amino acid leucine. However, its accumulation can occur through two principal mechanisms: primary defects in the leucine degradation pathway and secondary effects of mitochondrial dysfunction.

Primary Pathway: Leucine Catabolism

In healthy individuals, this compound is a minor downstream metabolite of leucine breakdown. Deficiencies in two key enzymes of this pathway lead to the accumulation of upstream intermediates and their subsequent conversion to this compound.[1][2][3]

-

3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency: A defect in HMG-CoA lyase, the terminal enzyme in the leucine catabolic pathway, results in the accumulation of HMG-CoA. This leads to a significant elevation of 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, and this compound in the urine.[4][5][6]

-

3-Methylglutaconyl-CoA Hydratase (AUH) Deficiency: A deficiency in this enzyme leads to the accumulation of 3-methylglutaconyl-CoA, which is then converted to 3-methylglutaconic acid and subsequently to this compound. This condition, known as 3-methylglutaconic aciduria type I, is characterized by markedly increased urinary excretion of 3-methylglutaconic acid and mildly elevated levels of this compound and 3-hydroxyisovaleric acid.[7][8][9][10]

Secondary Pathway: Acetyl-CoA Diversion in Mitochondrial Dysfunction

Elevated levels of this compound are also observed in a range of metabolic disorders associated with compromised mitochondrial energy metabolism, even in the absence of a primary defect in the leucine catabolic pathway.[1] This phenomenon is explained by the "acetyl-CoA diversion pathway." In cases of mitochondrial dysfunction, impaired entry of acetyl-CoA into the Krebs cycle leads to its accumulation. This excess acetyl-CoA is then shunted into an alternative biosynthetic route, resulting in the de novo synthesis of this compound.[1] Conditions associated with secondary 3-methylglutaric aciduria include:

-

Barth Syndrome (3-Methylglutaconic Aciduria Type II): An X-linked disorder caused by mutations in the TAZ gene, leading to defective cardiolipin remodeling in the inner mitochondrial membrane.[1][4][11][12]

-

Costeff Syndrome (3-Methylglutaconic Aciduria Type III): An autosomal recessive disorder caused by mutations in the OPA3 gene, also associated with mitochondrial dysfunction.[13][14][15][16]

-

Other 3-Methylglutaconic Acidurias (Types IV and V) and various other mitochondrial disorders.[1]

Quantitative Data on this compound

The quantification of this compound and related metabolites in urine and plasma is essential for the diagnosis and monitoring of associated metabolic disorders. The following tables summarize the available quantitative data for normal and pathological concentrations.

Table 1: Urinary Concentrations of this compound and Related Metabolites

| Analyte | Condition | Age Group | Concentration (mmol/mol creatinine) | Reference |

| This compound | Normal | All | 0.02 - 0.38 | [2] |

| Normal (Optimal) | All | 0 - 0.75 | [3] | |

| HMG-CoA Lyase Deficiency | Not Specified | Large amounts excreted | [4][5] | |

| 3-Methylglutaconic Aciduria Type I | Not Specified | Mildly elevated | [7][8][10] | |

| Barth Syndrome | Not Specified | Moderately increased | [4][11] | |

| Costeff Syndrome | Not Specified | Increased | [13][14][16] | |

| 3-Methylglutaconic Acid | Normal | All | < 20 (traces) | [10] |

| 3-Methylglutaconic Acidurias | Not Specified | Can exceed 1000 | [10] | |

| Barth Syndrome | Pediatric (0-12 yrs) | 5- to 20-fold increase | [1][4][11][12] | |

| 3-Hydroxy-3-Methylglutaric Acid | Normal | Not Specified | ≤ 26 | [8] |

| HMG-CoA Lyase Deficiency | Not Specified | Large amounts excreted | [4][5] |

Table 2: Plasma Concentrations of this compound and Related Metabolites

| Analyte | Condition | Age Group | Concentration | Reference |

| 3-Methylglutaconic Acid | Barth Syndrome | 10 months - 30 years | Average: 1,088 ± 435 nmol/L (Range: 393-2,326 nmol/L) | [4] |

| Normal Control | Not Specified | 162 ± 68 nmol/L | [11] | |

| 3-Hydroxyglutaric Acid | Normal | Not Specified | ≤ 25.2 ng/mL | [17] |

Signaling Pathways and Experimental Workflows

Visual representations of the biochemical pathways and analytical workflows are crucial for understanding the complex relationships involved in this compound metabolism and its analysis.

Experimental Protocols

Accurate and reproducible quantification of this compound is paramount for its clinical utility. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for urinary organic acid analysis, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also widely used, particularly for plasma analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids

This protocol provides a detailed methodology for the quantitative analysis of this compound in urine.

1. Sample Collection and Storage:

-

Collect a random urine sample in a sterile, preservative-free container.

-

Samples collected with boric acid as a preservative are unsuitable.[18]

-

Store urine samples frozen at -20°C or below until analysis.[18]

2. Sample Preparation:

-

Normalization: Determine the creatinine concentration of the urine sample to normalize the volume for extraction. Typically, a volume of urine equivalent to 1 µmol of creatinine is used.[19]

-

Internal Standard Addition: Add an appropriate internal standard, such as a stable isotope-labeled analog of this compound, to the urine sample to account for extraction losses and variations in derivatization efficiency.

-

Acidification: Acidify the urine sample to a pH of approximately 1-2 by adding hydrochloric acid (HCl).[7]

-

Liquid-Liquid Extraction (LLE): Perform a two-step extraction with an organic solvent, typically ethyl acetate.[7][20]

-

Add the organic solvent to the acidified urine, vortex thoroughly, and centrifuge to separate the layers.

-

Collect the organic (upper) layer. Repeat the extraction on the aqueous layer and combine the organic extracts.

-

-

Drying: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen.

3. Derivatization:

-

To increase the volatility and thermal stability of the organic acids for GC analysis, perform a silylation reaction.

-

Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.[19]

-

Incubate the mixture at a specific temperature (e.g., 70-90°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

4. GC-MS Analysis:

-

Injection: Inject an aliquot (typically 1-2 µL) of the derivatized sample into the GC-MS system.

-

Gas Chromatography:

-

Column: Use a capillary column suitable for organic acid analysis, such as a 5% phenyl methyl siloxane column (e.g., DB-5ms).

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate.

-

Oven Temperature Program: Employ a temperature gradient to separate the various organic acids. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure all compounds elute.

-

-

Mass Spectrometry:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Acquisition Mode: Operate the mass spectrometer in full scan mode (e.g., m/z 50-550) to obtain mass spectra for compound identification. For quantitative analysis, selected ion monitoring (SIM) can be used for increased sensitivity and specificity.

-

Data Analysis: Identify this compound based on its characteristic retention time and mass spectrum compared to a known standard. Quantify the concentration by comparing the peak area of the analyte to that of the internal standard.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Organic Acids

LC-MS/MS offers high sensitivity and specificity and is well-suited for the analysis of organic acids in complex matrices like plasma.

1. Sample Collection and Storage:

-

Collect whole blood in a tube containing an appropriate anticoagulant (e.g., EDTA or heparin).

-

Centrifuge the blood to separate the plasma.

-

Store plasma samples frozen at -80°C until analysis.

2. Sample Preparation:

-

Protein Precipitation: Precipitate proteins from the plasma sample by adding a cold organic solvent such as methanol or acetonitrile.[21]

-

Internal Standard Addition: Add a stable isotope-labeled internal standard for this compound to the sample prior to protein precipitation.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Collection: Transfer the supernatant to a clean tube.

-

Drying and Reconstitution: The supernatant can be dried down and reconstituted in a solvent compatible with the LC mobile phase.

3. Derivatization (Optional but often recommended):

-

While some LC-MS/MS methods analyze underivatized organic acids, derivatization can improve chromatographic retention and ionization efficiency.

-

Common derivatization reagents for LC-MS analysis of carboxylic acids include 3-nitrophenylhydrazine (3-NPH).[22]

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: Use a reverse-phase column (e.g., C18) for separation.

-

Mobile Phase: Employ a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing an additive like formic acid to improve peak shape.

-

-

Tandem Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI), usually in negative ion mode for carboxylic acids.

-

Acquisition Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting a specific precursor ion for this compound and monitoring for a characteristic product ion after fragmentation.

-

Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

-

Conclusion

This compound is a clinically significant human metabolite, and its accurate quantification is vital for the diagnosis and management of a group of inborn errors of metabolism. This technical guide has provided a detailed overview of the biochemical pathways leading to its formation, a summary of its concentrations in health and disease, and comprehensive protocols for its analysis by GC-MS and LC-MS/MS. The provided diagrams offer a visual aid to understanding these complex processes. This information is intended to be a valuable resource for researchers and professionals in the field, facilitating further investigation into these metabolic disorders and the development of novel diagnostic and therapeutic strategies.

References

- 1. Laboratories that test for Barth syndrome [barthsyndrome.org]

- 2. This compound | Rupa Health [rupahealth.com]

- 3. This compound - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. Barth Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 3-Hydroxy-3-methylglutaryl-coenzyme A lyase deficiency: review of 18 reported patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Orphanet: 3-hydroxy-3-methylglutaric aciduria [orpha.net]

- 7. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-OH-3-Methylglutaric Acid | Rupa Health [rupahealth.com]

- 9. ingenieria-analitica.com [ingenieria-analitica.com]

- 10. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Table 1. [Urine and Plasma Organic Acid Levels in Barth Syndrome]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Barth syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Costeff Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. medlineplus.gov [medlineplus.gov]

- 15. The neuropsychological profile of patients with 3-methylglutaconic aciduria type III, Costeff syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Costeff syndrome: clinical features and natural history - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. metbio.net [metbio.net]

- 19. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 20. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]

- 21. lcms.cz [lcms.cz]

- 22. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Inborn Errors of Metabolism Associated with 3-Methylglutaric Aciduria

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylglutaric aciduria (3-MGA-uria) represents a group of heterogeneous inborn errors of metabolism characterized by the elevated urinary excretion of 3-methylglutaric acid and 3-methylglutaconic acid. These disorders are broadly categorized into primary and secondary 3-MGA-urias. Primary 3-MGA-uria results from a direct impairment in the leucine catabolic pathway, specifically a deficiency of 3-methylglutaconyl-CoA hydratase. In contrast, secondary 3-MGA-urias are a more diverse group of disorders where the enzymatic defect lies outside of the leucine degradation pathway, typically affecting mitochondrial function. This technical guide provides a comprehensive overview of the core inborn errors of metabolism associated with 3-MGA-uria, detailing their genetic etiologies, biochemical phenotypes, and the underlying pathophysiology. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering a structured presentation of quantitative data, detailed experimental methodologies, and visual representations of the associated metabolic and signaling pathways.

Classification of 3-Methylglutaric Acidurias

The 3-methylglutaconic acidurias are a group of inherited metabolic disorders where a key diagnostic feature is the increased excretion of 3-methylglutaconic acid and this compound in the urine.[1] These conditions are broadly divided into two main categories: primary and secondary 3-methylglutaconic aciduria.[2][3]

Primary 3-Methylglutaconic Aciduria: This form is a direct result of a defect in the catabolism of the amino acid leucine.[2][3]

Secondary 3-Methylglutaconic Acidurias: This is a varied group of disorders where the underlying cause is not a defect in the leucine breakdown pathway itself, but rather a more general dysfunction of the mitochondria, the energy-producing centers of the cells.[2][3]

This guide will focus on the following key inborn errors of metabolism associated with 3-MGA-uria:

-

3-Methylglutaconic Aciduria Type I (Primary)

-

3-Hydroxy-3-Methylglutaric Aciduria

-

Barth Syndrome (3-MGA-uria Type II)

-

Costeff Syndrome (3-MGA-uria Type III)

-

DCMA Syndrome (3-MGA-uria Type V)

-

MEGDEL Syndrome (SERAC1 Deficiency)

-

TMEM70 Deficiency

Biochemical and Genetic Overview

The following table summarizes the key genetic and biochemical features of the discussed inborn errors of metabolism.

| Disorder | Gene | Inheritance | Enzyme/Protein Defect | Primary Biochemical Hallmark |

| 3-MGA-uria Type I | AUH | Autosomal Recessive | 3-Methylglutaconyl-CoA hydratase | Markedly elevated urinary 3-methylglutaconic acid and 3-hydroxyisovaleric acid.[4] |

| 3-Hydroxy-3-Methylglutaric Aciduria | HMGCL | Autosomal Recessive | 3-Hydroxy-3-methylglutaryl-CoA lyase | Elevated urinary 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, and this compound.[5] |

| Barth Syndrome (3-MGA-uria Type II) | TAZ | X-linked Recessive | Tafazzin | Increased monolysocardiolipin to cardiolipin ratio; elevated urinary 3-methylglutaconic acid (typically 5- to 20-fold increase).[6][7] |

| Costeff Syndrome (3-MGA-uria Type III) | OPA3 | Autosomal Recessive | OPA3 protein | Mildly increased and variable urinary 3-methylglutaconic and this compound, which can overlap with normal levels.[8][9][10] |

| DCMA Syndrome (3-MGA-uria Type V) | DNAJC19 | Autosomal Recessive | DNAJC19 protein | Elevated urinary 3-methylglutaconic and this compound. |

| MEGDEL Syndrome | SERAC1 | Autosomal Recessive | SERAC1 protein | Elevated urinary 3-methylglutaconic acid. |

| TMEM70 Deficiency | TMEM70 | Autosomal Recessive | TMEM70 protein | Elevated urinary 3-methylglutaconic acid and lactic acidosis.[11] |

Quantitative Data on Biochemical Markers

The following table presents available quantitative data for key biochemical markers in urine. It is important to note that ranges can vary between laboratories.

| Disorder | 3-Methylglutaconic Acid (mmol/mol creatinine) | This compound (mmol/mol creatinine) | Other Key Markers |

| Normal Range | <10 - 20[12][13] | 0.02 - 0.38[14] | |

| 3-MGA-uria Type I | >40, can exceed 1,000[4][12][13] | Usually only slightly elevated[4] | High levels of 3-hydroxyisovaleric acid[4] |

| 3-Hydroxy-3-Methylglutaric Aciduria | Elevated | Elevated | Elevated 3-hydroxy-3-methylglutaric acid (≤ 26 mmol/mol creatinine is a reported reference)[5][15] |

| Barth Syndrome (3-MGA-uria Type II) | Typically 5- to 20-fold increase over normal[6][16] | Elevated[16] | Increased 2-ethylhydracrylic acid[6] |

| Costeff Syndrome (3-MGA-uria Type III) | Mildly increased and variable, can overlap with normal range[8] | Mildly increased and variable, can overlap with normal range[8] | |

| DCMA Syndrome (3-MGA-uria Type V) | Elevated | Elevated | |

| MEGDEL Syndrome | Elevated | Not consistently reported | |

| TMEM70 Deficiency | Elevated | Not consistently reported | Lactic acidosis[11] |

Pathophysiology and Signaling Pathways

Leucine Catabolism Pathway and Primary Defects

The primary defects in 3-MGA-uria Type I and 3-Hydroxy-3-Methylglutaric Aciduria occur directly within the mitochondrial leucine catabolism pathway.

Caption: Leucine catabolism pathway and associated primary enzymatic defects.

In 3-MGA-uria Type I , a deficiency in 3-methylglutaconyl-CoA hydratase (encoded by the AUH gene) leads to the accumulation of 3-methylglutaconyl-CoA, which is then converted to 3-methylglutaconic acid.[17] The buildup of upstream metabolites also results in increased levels of 3-hydroxyisovaleric acid.[4] In 3-Hydroxy-3-Methylglutaric Aciduria , the deficiency of HMG-CoA lyase (encoded by the HMGCL gene) causes the accumulation of HMG-CoA, which is subsequently converted to 3-hydroxy-3-methylglutaric acid.[5]

Mitochondrial Dysfunction in Secondary 3-MGA-urias

The secondary 3-MGA-urias are a consequence of broader mitochondrial dysfunction affecting various cellular processes.

Caption: Pathophysiological overview of secondary 3-MGA-urias.

In these disorders, the primary genetic defect affects proteins crucial for mitochondrial structure and function.

-

Barth Syndrome: Mutations in the TAZ gene impair the remodeling of cardiolipin, a key phospholipid of the inner mitochondrial membrane, leading to mitochondrial dysfunction.[18]

-

Costeff Syndrome: Defective OPA3 protein, due to OPA3 gene mutations, is thought to disrupt mitochondrial dynamics and organization.[19]

-

DCMA Syndrome: Mutations in DNAJC19 are believed to affect the import of proteins into the mitochondria.[20][21]

-

MEGDEL Syndrome: A faulty SERAC1 protein, resulting from SERAC1 gene mutations, disrupts phospholipid metabolism at the interface of the mitochondria and endoplasmic reticulum.

-

TMEM70 Deficiency: Mutations in the TMEM70 gene impair the assembly of ATP synthase (complex V) of the electron transport chain, leading to deficient cellular energy production.[11]

The resulting mitochondrial dysfunction is hypothesized to lead to an accumulation of acetyl-CoA, which is then shunted into a pathway that produces 3-methylglutaconic acid, independent of the leucine catabolism pathway.

Experimental Protocols

Urinary Organic Acid Analysis

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: An aliquot of urine is treated with an internal standard. The organic acids are extracted from the urine sample.

-

Derivatization: The extracted organic acids are chemically modified (derivatized) to make them volatile for GC analysis.

-

Gas Chromatography (GC): The derivatized sample is injected into a gas chromatograph, where the different organic acids are separated based on their boiling points and interaction with the stationary phase of the GC column.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is measured, creating a unique mass spectrum for each compound.

-

Data Analysis: The mass spectra of the unknown compounds are compared to a library of known spectra for identification. The concentration of each organic acid is quantified by comparing its peak area to that of the internal standard.

Enzymatic Assay for 3-Methylglutaconyl-CoA Hydratase

Methodology: Spectrophotometric or High-Performance Liquid Chromatography (HPLC)-based assay in patient fibroblasts or lymphocytes.

-

Cell Culture and Lysate Preparation: Patient-derived fibroblasts or lymphocytes are cultured under standard conditions. The cells are harvested and lysed to release the cellular proteins, including the enzymes.

-

Assay Reaction: The cell lysate is incubated with the substrate, 3-methylglutaconyl-CoA.

-

Detection of Product Formation:

-

Spectrophotometric Method: The conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA can be coupled to a subsequent reaction that produces a detectable change in absorbance.

-

HPLC Method: The reaction is stopped, and the mixture is analyzed by HPLC to separate and quantify the substrate and the product. The amount of product formed over time is used to determine the enzyme activity.[22]

-

-

Data Analysis: The enzyme activity is calculated and compared to the activity measured in control cell lysates. A significant reduction in activity is indicative of 3-MGA-uria Type I.

Genetic Testing

Methodology: DNA Sequencing (Sanger or Next-Generation Sequencing)

Caption: General workflow for genetic testing of 3-MGA-urias.

-

DNA Extraction: Genomic DNA is isolated from a patient sample, typically blood or saliva.[23]

-

Target Gene Amplification (for Sanger Sequencing): The specific gene of interest (e.g., AUH, TAZ, OPA3, DNAJC19, SERAC1, TMEM70) is amplified using the polymerase chain reaction (PCR).[1]

-

Library Preparation (for Next-Generation Sequencing - NGS): The patient's DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library. The target genes can be specifically captured from this library.

-

DNA Sequencing:

-

Data Analysis: The sequencing data is aligned to a reference human genome sequence.

-

Variant Calling and Annotation: Any differences (variants) between the patient's DNA sequence and the reference sequence are identified. These variants are then annotated to determine their potential clinical significance (e.g., pathogenic, likely pathogenic, variant of uncertain significance).

Conclusion and Future Directions

The inborn errors of metabolism associated with 3-methylglutaric aciduria are a complex group of disorders with significant clinical and genetic heterogeneity. While the primary defect in 3-MGA-uria Type I is well-defined within the leucine catabolism pathway, the secondary 3-MGA-urias highlight the intricate connection between mitochondrial function and intermediary metabolism. Accurate diagnosis relies on a combination of clinical evaluation, quantitative biochemical analysis of urinary organic acids, and molecular genetic testing.

For drug development professionals, a thorough understanding of the underlying pathophysiology of each specific disorder is crucial for the identification of potential therapeutic targets. For secondary 3-MGA-urias, strategies aimed at improving mitochondrial function, such as enhancing electron transport chain activity or supporting mitochondrial biogenesis, may hold promise. Further research is needed to fully elucidate the mechanisms by which diverse mitochondrial defects converge on the phenotype of 3-methylglutaric aciduria. The development of targeted therapies will depend on a deeper understanding of these complex cellular pathways.

References

- 1. cincinnatichildrens.org [cincinnatichildrens.org]

- 2. SERAC1 Single Gene | Fulgent Genetics [fulgentgenetics.com]

- 3. SERAC1 single gene sequencing - Clinical Genetic Test - GTR - NCBI [ncbi.nlm.nih.gov]

- 4. Orphanet: 3-methylglutaconic aciduria type 1 [orpha.net]

- 5. Increased level of 3-hydroxy-3-methylglutaric acid in urine (Concept Id: C4703617) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 6. Clinical Manifestations [barthsyndrome.org]

- 7. Barth Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Costeff Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. medlineplus.gov [medlineplus.gov]

- 10. Costeff syndrome: MedlinePlus Genetics [medlineplus.gov]

- 11. TMEM70 gene: MedlinePlus Genetics [medlineplus.gov]

- 12. metabolicas.sjdhospitalbarcelona.org [metabolicas.sjdhospitalbarcelona.org]

- 13. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | Rupa Health [rupahealth.com]

- 15. 3-OH-3-Methylglutaric Acid | Rupa Health [rupahealth.com]

- 16. Barth syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methylglutaconyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 18. barthsyndrome.org [barthsyndrome.org]

- 19. medlineplus.gov [medlineplus.gov]

- 20. DNAJC19 gene: MedlinePlus Genetics [medlineplus.gov]

- 21. medlineplus.gov [medlineplus.gov]

- 22. content-assets.jci.org [content-assets.jci.org]

- 23. Intrafamilial variability for novel TAZ gene mutation: Barth syndrome with dilated cardiomyopathy and heart failure in an infant and left ventricular noncompaction in his great-uncle - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pathophysiology of Primary vs. Secondary 3-Methylglutaric Aciduria

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylglutaric aciduria (3-MGA-uria) encompasses a heterogeneous group of inherited metabolic disorders characterized by the elevated urinary excretion of 3-methylglutaconic acid and 3-methylglutaric acid.[1][2] These conditions are broadly classified into primary and secondary forms, each with distinct underlying pathophysiological mechanisms. Primary 3-MGA-uria results from genetic defects directly within the leucine catabolic pathway.[3][4] In contrast, secondary 3-MGA-urias are a consequence of broader mitochondrial dysfunction, where the accumulation of 3-methylglutaconic acid is a secondary biochemical marker.[5][6] This guide provides a comprehensive technical overview of the pathophysiology of primary and secondary 3-MGA-uria, including detailed data on biochemical markers, insights into experimental protocols, and visual representations of the key metabolic and signaling pathways involved.

Primary 3-Methylglutaric Aciduria: A Defect in Leucine Catabolism

Primary 3-methylglutaric aciduria is an autosomal recessive disorder stemming from deficiencies in the enzymes responsible for the breakdown of the amino acid leucine.[7][8] This leads to a bottleneck in the metabolic pathway, causing the accumulation of upstream metabolites.

Pathophysiology and Core Defects

The two primary forms of this condition are:

-

3-Methylglutaconic Aciduria Type I (AUH deficiency): This form is caused by mutations in the AUH gene, which encodes the enzyme 3-methylglutaconyl-CoA hydratase.[7][8] This enzyme is responsible for the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[5] A deficiency in this enzyme leads to the accumulation of 3-methylglutaconyl-CoA, which is then hydrolyzed to 3-methylglutaconic acid (3-MGA).[7]

-

3-Hydroxy-3-Methylglutaric Aciduria (HMGCL deficiency): This disorder is caused by mutations in the HMGCL gene, leading to a deficiency of the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase.[9][10][11] This enzyme catalyzes the final step in leucine degradation and is also crucial for the production of ketone bodies.[9][12] Its deficiency results in the accumulation of HMG-CoA and its upstream metabolites, including 3-MGA.[5][13]

The accumulation of these organic acids is toxic to the body, leading to metabolic acidosis and a range of clinical symptoms.[9]

Biochemical Profile

Patients with primary 3-MGA-uria exhibit a characteristic pattern of organic acids in their urine. A leucine loading test can be used to confirm the diagnosis, as it will lead to a significant increase in the excretion of these metabolites in affected individuals.[4]

| Biomarker | 3-MGA-uria Type I (AUH deficiency) | 3-Hydroxy-3-Methylglutaric Aciduria (HMGCL deficiency) | Normal Range |

| Urinary 3-Methylglutaconic Acid (3-MGA) | Markedly elevated | Elevated | < 10 mmol/mol creatinine |

| Urinary this compound (3-MG) | Elevated | Elevated | < 5 mmol/mol creatinine |

| Urinary 3-Hydroxyisovaleric Acid (3-HIVA) | Elevated | Elevated | < 15 mmol/mol creatinine |

| Urinary 3-Hydroxy-3-Methylglutaric Acid | Normal | Markedly elevated | Not typically detected |

| Blood Acylcarnitine Profile | Normal to mildly elevated C5-OH | Elevated C5-OH and C6-DC | Varies by age |

| Plasma Ketones | Normal | Low to absent (hypoketotic) | Varies with fasting state |

| Blood Glucose | Normal | Hypoglycemia, especially during fasting | 70-100 mg/dL |

| Blood pH | Normal to low | Low (metabolic acidosis) | 7.35-7.45 |

Table 1: Comparative Biochemical Markers in Primary 3-Methylglutaric Acidurias. C5-OH: 3-hydroxyisovalerylcarnitine; C6-DC: 3-hydroxy-3-methylglutarylcarnitine.

Experimental Protocols

1.3.1. Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: This is the gold-standard method for identifying and quantifying organic acids in urine.

-

Methodology:

-

Sample Preparation: A urine sample is first extracted with an organic solvent to isolate the organic acids.

-

Derivatization: The extracted acids are then chemically modified (derivatized) to make them volatile.

-

GC Separation: The derivatized sample is injected into a gas chromatograph, where the different organic acids are separated based on their boiling points and interactions with the column.

-

MS Detection: As the separated compounds exit the GC column, they enter a mass spectrometer, which fragments them and detects the resulting ions. The mass spectrum of each compound is a unique "fingerprint" that allows for its identification and quantification.

-

1.3.2. Enzyme Activity Assays

-

Principle: The activity of the deficient enzyme (AUH or HMGCL) can be measured directly in patient cells.

-

Methodology:

-

Cell Culture: Fibroblasts or lymphocytes are cultured from a patient's skin or blood sample.

-

Cell Lysis: The cells are broken open (lysed) to release their contents, including the enzymes.

-

Enzyme Reaction: The cell lysate is incubated with the specific substrate for the enzyme of interest.

-

Product Measurement: The rate of product formation is measured using techniques such as spectrophotometry or high-performance liquid chromatography (HPLC). This rate is then compared to that of healthy control cells to determine the extent of the enzyme deficiency.

-

Signaling Pathway Visualization

Caption: Leucine catabolism pathway and primary 3-MGA-uria defects.

Secondary 3-Methylglutaric Aciduria: A Consequence of Mitochondrial Dysfunction

Secondary 3-MGA-urias are a diverse group of disorders where the elevated 3-MGA is not due to a primary defect in the leucine degradation pathway but rather is a consequence of impaired mitochondrial function.[5][14] The exact mechanism of 3-MGA accumulation is still under investigation but is thought to involve a "mevalonate shunt" or a reversal of the leucine catabolism pathway due to a buildup of acetyl-CoA.[7]

Pathophysiology and Core Defects

Several genetic disorders are associated with secondary 3-MGA-uria, including:

-

Barth Syndrome (TAZ deficiency): An X-linked disorder caused by mutations in the TAZ gene, which encodes tafazzin, an enzyme involved in the remodeling of cardiolipin, a key phospholipid of the inner mitochondrial membrane.[15][16][17] Defective cardiolipin leads to mitochondrial dysfunction, affecting energy production.[16][17]

-

MEGDEL Syndrome (SERAC1 deficiency): An autosomal recessive disorder caused by mutations in the SERAC1 gene.[18][19] The SERAC1 protein is involved in phospholipid remodeling at the interface of the mitochondria and endoplasmic reticulum.[18] Its deficiency leads to impaired mitochondrial function and intracellular cholesterol trafficking.[18][20][21]

-

TMEM70 Deficiency: An autosomal recessive disorder caused by mutations in the TMEM70 gene.[22][23] The TMEM70 protein is an assembly factor for mitochondrial ATP synthase, and its deficiency leads to impaired energy production.[5][23][24]

-

Other Mitochondrial Disorders: A variety of other conditions affecting the mitochondrial respiratory chain, such as defects in complex I, II, III, IV, or V, can also lead to secondary 3-MGA-uria.[5]

Biochemical Profile

The biochemical profile in secondary 3-MGA-uria is more variable than in the primary forms and often includes markers of general mitochondrial dysfunction.

| Biomarker | Barth Syndrome | MEGDEL Syndrome | TMEM70 Deficiency |

| Urinary 3-Methylglutaconic Acid (3-MGA) | Moderately to markedly elevated | Moderately to markedly elevated | Moderately elevated |

| Urinary this compound (3-MG) | Elevated | Elevated | Elevated |

| Urinary 3-Hydroxyisovaleric Acid (3-HIVA) | Normal to mildly elevated | Normal to mildly elevated | Normal to mildly elevated |

| Blood Lactate | Often elevated | Often elevated | Often elevated |

| Blood Pyruvate | Often elevated | Often elevated | Often elevated |

| Lactate/Pyruvate Ratio | Often elevated | Often elevated | Often elevated |

| Plasma Amino Acids | Normal to mildly altered | Normal to mildly altered | Normal to mildly altered |

| Monolysocardiolipin/Cardiolipin Ratio | Markedly elevated | Not typically measured | Not typically measured |

| Neutropenia | Often present (cyclic or persistent) | Absent | Absent |

Table 2: Comparative Biochemical Markers in Common Secondary 3-Methylglutaric Acidurias.

Experimental Protocols

2.3.1. Mitochondrial Respiratory Chain Enzyme Analysis

-

Principle: This involves measuring the activity of the different complexes of the electron transport chain in patient tissues.

-

Methodology:

-

Tissue Biopsy: A muscle or liver biopsy is obtained from the patient.

-

Mitochondrial Isolation: Mitochondria are isolated from the tissue homogenate by differential centrifugation.

-

Spectrophotometric Assays: The activity of each respiratory chain complex is measured spectrophotometrically by monitoring the oxidation or reduction of specific substrates.

-

2.3.2. Cardiolipin Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Principle: This technique is used to analyze the composition of cardiolipin and its metabolites, such as monolysocardiolipin, in patient samples.

-

Methodology:

-

Lipid Extraction: Lipids are extracted from patient cells or tissues.

-

LC Separation: The extracted lipids are separated by high-performance liquid chromatography.

-

MS Analysis: The separated lipids are then analyzed by mass spectrometry to identify and quantify the different cardiolipin species. An elevated monolysocardiolipin to cardiolipin ratio is diagnostic for Barth syndrome.[15]

-

Signaling Pathway Visualization

Caption: Pathophysiology of secondary 3-MGA-uria.

Conclusion

While both primary and secondary 3-methylglutaric acidurias share the common biochemical feature of elevated 3-MGA, their underlying pathophysiologies are fundamentally different. Primary 3-MGA-uria is a direct consequence of a block in the leucine degradation pathway, whereas secondary 3-MGA-uria is a downstream marker of broader mitochondrial dysfunction. A thorough understanding of these distinct mechanisms is crucial for accurate diagnosis, the development of targeted therapies, and the advancement of research in these rare metabolic disorders. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and clinicians to navigate the complexities of these conditions.

References

- 1. 3-Methylglutaconic aciduria - Wikipedia [en.wikipedia.org]

- 2. About: 3-Methylglutaconic aciduria [dbpedia.org]

- 3. This compound | Rupa Health [rupahealth.com]

- 4. This compound in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Methylglutaconic aciduria: a common biochemical marker in various syndromes with diverse clinical features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic biology of 3-methylglutaconic acid-uria: a new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Methylglutaconic Aciduria Type I Is Caused by Mutations in AUH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. babysfirsttest.org [babysfirsttest.org]

- 10. rarediseases.org [rarediseases.org]

- 11. 3-Hydroxy-3-methylglutaryl-CoA lyase deficiency - Wikipedia [en.wikipedia.org]

- 12. revvity.com [revvity.com]

- 13. 3-OH-3-Methylglutaric Acid | Rupa Health [rupahealth.com]

- 14. 3-Methylglutaconic Acid | Rupa Health [rupahealth.com]

- 15. Barth syndrome: cardiolipin, cellular pathophysiology, management, and novel therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Barth syndrome: MedlinePlus Genetics [medlineplus.gov]

- 17. stealthbt.com [stealthbt.com]

- 18. SERAC1 - Wikipedia [en.wikipedia.org]

- 19. SERAC1 Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. medlineplus.gov [medlineplus.gov]

- 21. MEGDEL syndrome: MedlinePlus Genetics [medlineplus.gov]

- 22. TMEM70 deficiency: long-term outcome of 48 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Orphanet: TMEM70-related mitochondrial encephalo-cardio-myopathy [orpha.net]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methylglutaric Acid: Chemical Structure, Properties, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylglutaric acid, a dicarboxylic acid, serves as a critical biomarker for a category of inherited metabolic disorders known as 3-methylglutaconic acidurias. Its accumulation in biological fluids is indicative of disruptions in the leucine catabolic pathway or broader mitochondrial dysfunction. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and metabolic pathways associated with this compound. Detailed experimental protocols for its synthesis and quantification in biological matrices are presented, alongside visualizations of the key metabolic pathways to facilitate a deeper understanding of its biochemical context.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name 3-methylpentanedioic acid , is a C6 dicarboxylic acid.[1][2] Its chemical structure is characterized by a five-carbon chain with carboxyl groups at both ends and a methyl group at the third carbon.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3-methylpentanedioic acid[1] |

| Synonyms | β-Methylglutaric acid, 3-Methylpentanedioate[3] |

| CAS Number | 626-51-7[1][4] |

| Chemical Formula | C₆H₁₀O₄[1][3] |

| InChI | InChI=1S/C6H10O4/c1-4(2-5(7)8)3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10)[1] |

| SMILES | CC(CC(=O)O)CC(=O)O[1] |

The physicochemical properties of this compound are crucial for its handling, analysis, and understanding its biological behavior.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 146.14 g/mol [4][5] |

| Melting Point | 81-86 °C[4] |

| Boiling Point | 299 °C at 760 mmHg |

| pKa | 4.24 (at 25°C)[6] |

| Solubility | Soluble in water and ethanol.[6] Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and PBS (pH 7.2, 10 mg/ml).[7] |

| Appearance | White crystalline powder[8] |

Metabolic Pathways Involving this compound

Elevated levels of this compound are primarily associated with inborn errors of metabolism. Two key pathways are central to understanding its accumulation: the leucine catabolism pathway and the acetyl-CoA diversion pathway.

Leucine Catabolism Pathway

Under normal physiological conditions, the essential amino acid leucine is broken down through a series of enzymatic steps. A deficiency in the enzyme 3-methylglutaconyl-CoA hydratase (AUH) , which is responsible for the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), leads to the accumulation of upstream metabolites.[9][10] This results in increased levels of 3-methylglutaconic acid, 3-hydroxyisovaleric acid, and this compound in the urine.[1][11] This condition is known as 3-methylglutaconic aciduria type I.[9][12]

Acetyl-CoA Diversion Pathway

In certain mitochondrial disorders not directly related to leucine metabolism, an accumulation of this compound can still be observed. This is explained by the "acetyl-CoA diversion pathway".[5][13] When mitochondrial energy metabolism is compromised, for instance due to a defective electron transport chain, acetyl-CoA can no longer efficiently enter the TCA cycle. This leads to an accumulation of acetyl-CoA, which is then diverted into an alternative pathway that synthesizes this compound.[14][15]

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the condensation of acetaldehyde with cyanoacetamide, followed by hydrolysis.[8]

Materials:

-

Cyanoacetamide

-

Acetaldehyde

-

Piperidine

-

Concentrated Hydrochloric Acid

-

Sodium Chloride

-

Diethyl Ether

-

Phosphorus Pentoxide

-

10% Hydrochloric Acid

Procedure:

-

Preparation of α,α'-Dicyano-β-methylglutaramide:

-

Dissolve cyanoacetamide in water and cool the solution to 10°C.

-

Add freshly distilled acetaldehyde and piperidine to the solution while shaking.

-

Allow the mixture to stand at room temperature for 2 hours.

-

Cool the mixture in an ice-salt bath to induce precipitation.

-

Filter the precipitate and wash it with cold distilled water to obtain α,α'-dicyano-β-methylglutaramide.[8]

-

-

Hydrolysis to this compound:

-

To the α,α'-dicyano-β-methylglutaramide, add concentrated hydrochloric acid and warm on a steam bath until the solid dissolves.

-

Dilute the solution with water and reflux for 8 hours.

-

Saturate the resulting solution with sodium chloride and extract with diethyl ether.

-

Dry the combined ether extracts over phosphorus pentoxide and remove the ether by distillation.

-

The residue is crude this compound.

-

Recrystallize the crude product from 10% hydrochloric acid to obtain purified this compound.[8]

-

Quantification of this compound in Urine by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of organic acids in urine.[16][17]

Materials:

-

Urine sample

-

Internal standard (e.g., a stable isotope-labeled this compound)

-

Ethyl acetate

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Anhydrous sodium sulfate

Procedure:

-

Sample Preparation:

-

To a known volume of urine, add the internal standard.

-

Acidify the urine sample with hydrochloric acid.

-

Extract the organic acids with ethyl acetate.

-

Evaporate the ethyl acetate extract to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add the derivatizing agent (BSTFA + 1% TMCS).

-

Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to form trimethylsilyl (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the TMS-derivatized organic acids.

-

Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of the TMS-derivatized this compound and the internal standard.[16]

-

-

Quantification:

-

Calculate the concentration of this compound in the urine sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Quantification of this compound in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of metabolites in complex biological matrices like plasma.[2]

Materials:

-

Plasma sample

-

Internal standard (e.g., a stable isotope-labeled this compound)

-

Protein precipitation agent (e.g., cold methanol or acetonitrile)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

To a small volume of plasma, add the internal standard.

-

Add a cold protein precipitation agent to precipitate plasma proteins.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

The supernatant can be directly injected or evaporated and reconstituted in a suitable solvent.[18]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation.

-

Tandem Mass Spectrometry: Operate the mass spectrometer in negative ion mode using ESI. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both this compound and its internal standard for high selectivity and sensitivity.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of this compound.

-

Determine the concentration of this compound in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound is a key metabolite whose quantification is essential for the diagnosis and monitoring of certain inborn errors of metabolism. A thorough understanding of its chemical properties and its position within metabolic pathways is crucial for researchers and clinicians. The provided experimental protocols offer a foundation for the reliable synthesis and analysis of this important biomarker, facilitating further research into the pathophysiology of related metabolic disorders and the development of potential therapeutic interventions.

References

- 1. mdpi.com [mdpi.com]

- 2. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a 13C solid-state NMR standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Methylglutaconic Aciduria Type I Is Caused by Mutations in AUH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Methylglutaconic Aciduria Type I Due to AUH Defect: The Case Report of a Diagnostic Odyssey and a Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-methylglutaconic aciduria | Newborn Screening [newbornscreening.hrsa.gov]

- 13. This compound in energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Diversion of Acetyl CoA to 3-Methylglutaconic Acid Caused by Discrete Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GC/MS analysis of urine in 3-hydroxy-3-methylglutaryl-CoA lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. metbio.net [metbio.net]

- 18. lcms.cz [lcms.cz]

discovery and mechanism of the acetyl-CoA diversion pathway

An In-depth Technical Guide to the Discovery and Mechanism of Acetyl-CoA Diversion Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl-Coenzyme A (acetyl-CoA) stands at a critical crossroads of cellular metabolism, acting as the central node for the catabolism of carbohydrates, fatty acids, and amino acids, and as the primary two-carbon donor for biosynthesis and epigenetic regulation.[1][2] Its main function is to deliver the acetyl group to the citric acid cycle (TCA cycle) for oxidation and energy production.[2][3] However, the fate of acetyl-CoA is not monolithic. Based on the cell's energetic state and compartmental needs, acetyl-CoA can be "diverted" from the TCA cycle into various other pathways. This guide explores the discovery and mechanisms of these critical acetyl-CoA diversion pathways, with a focus on both the canonical route for biosynthesis and a more recently discovered pathological pathway.

The Canonical Diversion: The Citrate Shuttle for Biosynthesis

The best-characterized acetyl-CoA diversion is its transport from the mitochondria to the cytosol to support lipid synthesis and histone acetylation, crucial processes for cell growth and regulation.[1]

Discovery

The fundamental discoveries linking acetyl-CoA to fatty acid metabolism were made by Nobel laureates Konrad Bloch and Feodor Lynen, who elucidated the steps of fatty acid breakdown and synthesis.[2] It was established that while acetyl-CoA is primarily produced within the mitochondria (from pyruvate oxidation and fatty acid β-oxidation), fatty acid synthesis occurs in the cytosol.[1][2] This posed a conundrum, as the inner mitochondrial membrane is impermeable to acetyl-CoA. The discovery of ATP citrate lyase (ACLY) in the cytosol provided the missing link, showing that citrate, produced from acetyl-CoA and oxaloacetate in the mitochondria, could be transported to the cytosol and cleaved to regenerate acetyl-CoA.[1][2] This process, often referred to as the citrate-pyruvate cycle or citrate shuttle, effectively diverts acetyl-CoA from mitochondrial oxidation to cytosolic biosynthesis.

Mechanism

Under conditions of energy surplus (high ATP), the TCA cycle enzyme isocitrate dehydrogenase is allosterically inhibited, leading to an accumulation of its precursor, citrate. This citrate is then transported out of the mitochondria into the cytosol.

-

Mitochondrial Citrate Synthesis: Pyruvate enters the mitochondria and is converted to acetyl-CoA by the pyruvate dehydrogenase complex. This acetyl-CoA condenses with oxaloacetate to form citrate, a reaction catalyzed by citrate synthase.[1]

-

Citrate Efflux: When mitochondrial citrate levels are high, it is transported across the inner mitochondrial membrane into the cytosol via the citrate transport protein (CTP).[4]

-

Cytosolic Acetyl-CoA Regeneration: In the cytosol, ATP citrate lyase (ACLY) cleaves citrate into acetyl-CoA and oxaloacetate, an ATP-dependent reaction.[1][2]

-

Fates of Cytosolic Acetyl-CoA: This newly generated cytosolic acetyl-CoA serves as the precursor for:

-

Fatty Acid and Cholesterol Synthesis: It is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC), the committed step in fatty acid synthesis.[5]

-

Histone Acetylation: It is used by histone acetyltransferases (HATs) to acetylate lysine residues on histones, an epigenetic modification that generally activates gene expression.[1][6]

-

The remaining oxaloacetate in the cytosol is converted to malate and then pyruvate, which can re-enter the mitochondria, completing the shuttle.

Visualization: The Citrate Shuttle Pathway

Caption: The Citrate Shuttle diverts mitochondrial acetyl-CoA for cytosolic biosynthesis.

A Pathological Diversion: The Pathway to 3-Methylglutaconic Acid

In certain inborn errors of metabolism (IEMs), a compromised TCA cycle or electron transport chain (ETC) leads to a pathological buildup of mitochondrial acetyl-CoA. A specific "acetyl-CoA diversion pathway" has been described that shunts this excess acetyl-CoA towards the production of 3-methylglutaconic acid (3MGC), a key biomarker for these disorders.[7][8]

Discovery

3-methylglutaconic aciduria (3MGC aciduria) is a feature of several inherited metabolic diseases. While some forms (primary 3MGC acidurias) are caused by defects in the leucine degradation pathway, others (secondary 3MGC acidurias) arise from defects in mitochondrial energy metabolism unrelated to leucine.[8] The origin of 3MGC in these secondary cases was a long-standing puzzle. In 2014, Su and Ryan proposed the "acetyl-CoA diversion pathway" hypothesis.[8] They posited that when mitochondrial function is impaired, the resulting high ratio of NADH/NAD+ inhibits TCA cycle enzymes, causing acetyl-CoA to accumulate. This excess acetyl-CoA is then diverted through a series of reactions to form 3MGC.[7][8]

Mechanism

This pathway involves a three-step enzymatic conversion of acetyl-CoA to trans-3-methylglutaconyl-CoA (trans-3MGC-CoA), followed by non-enzymatic steps.

-

Acetoacetyl-CoA Formation: Two molecules of acetyl-CoA undergo a Claisen condensation, catalyzed by acetoacetyl-CoA thiolase (T2) , to form acetoacetyl-CoA and a free Coenzyme A.[7][8]

-

HMG-CoA Synthesis: A third molecule of acetyl-CoA condenses with acetoacetyl-CoA to produce (S)-hydroxymethylglutaryl-CoA (HMG-CoA), a reaction catalyzed by HMG-CoA synthase 2 (HMGCS2) .[7][8]

-

Dehydration to trans-3MGC-CoA: HMG-CoA is then dehydrated by 3-methylglutaconyl-CoA hydratase (AUH) , an enzyme from the leucine catabolism pathway, to yield trans-3MGC-CoA.[7][8]

-

Formation of 3MGC Acid: The trans-3MGC-CoA can then isomerize non-enzymatically to cis-3MGC-CoA. This cis isomer can cyclize to form a reactive anhydride, which is subsequently hydrolyzed to cis-3MGC acid, the form predominantly excreted in urine.[8]

This diversion provides a metabolic sink for acetyl-CoA when the TCA cycle is stalled, explaining the characteristic 3MGC aciduria in various mitochondrial disorders.

Visualization: Pathological Acetyl-CoA Diversion to 3MGC

Caption: Diversion of excess mitochondrial acetyl-CoA to 3MGC acid.

Data Presentation: Quantitative Insights

Quantitative analysis of metabolites and enzyme activities is crucial for understanding the flux through these pathways. The data below is compiled from various studies and represents typical concentration ranges and activities.

| Parameter | Compartment | Condition | Value | Organism/System | Reference |

| Metabolite Concentration | |||||

| Acetyl-CoA | Mitochondria | Fed State | ~100-200 µM | Rat Liver | [9] |

| Acetyl-CoA | Cytosol | Fed State | ~30-60 µM | Rat Liver | [10] |

| Acetyl-CoA | Cytosol | AT-1 Deficient | ~60% increase | Mouse Liver | [10] |

| Enzyme Activity | |||||

| ACSS2 Activity | Cytoplasm | Normal | 732 ± 84 mU/g | Woodchuck Liver | [11] |

| ACSS2 Activity | Cytoplasm | HCC Tumor | 1122 ± 112 mU/g | Woodchuck Liver | [11] |

| Metabolic Flux | |||||

| Pyruvate Dehydrogenase Flux | Mitochondria | CTP Deficient | Suppressed | Cancer Cells | [4] |

| Pyruvate Carboxylase Flux | Mitochondria | CTP Deficient | Induced | Cancer Cells | [4] |

| De Novo Lipogenesis | Liver | Fructose Fed | Variable | Human | [12] |

Experimental Protocols

Protocol 1: Quantification of Acetyl-CoA by LC-MS/MS

This protocol outlines a standard method for extracting and quantifying acetyl-CoA from cultured cells or tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[6][9][13]

1. Sample Collection and Quenching:

-

For cultured cells: Aspirate culture medium and immediately add ice-cold 80% methanol to quench all enzymatic activity. Scrape cells and collect the cell suspension.

-

For tissues: Rapidly excise the tissue and freeze-clamp it in liquid nitrogen to halt metabolism instantly.

2. Metabolite Extraction:

-

Homogenize the quenched sample (cell suspension or pulverized frozen tissue) in an extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

-

Include an internal standard, such as ¹³C-labeled acetyl-CoA, to correct for extraction efficiency and instrument variability.[6]

-

Incubate the mixture at -20°C for at least 1 hour to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris and proteins.

-

Collect the supernatant containing the metabolites.

3. LC-MS/MS Analysis:

-

Chromatography: Separate the metabolites using reverse-phase ion-pairing chromatography or hydrophilic interaction liquid chromatography (HILIC).

- Mobile Phase A: Water with an ion-pairing agent (e.g., tributylamine) and acetic acid.

- Mobile Phase B: Methanol or acetonitrile.

- Gradient: A gradient from low to high organic phase to elute metabolites based on polarity.

-

Mass Spectrometry:

- Use a triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).

- MRM Transitions: Monitor specific precursor-to-product ion transitions for both unlabeled (endogenous) acetyl-CoA and the ¹³C-labeled internal standard.

- Example Transition for Acetyl-CoA: m/z 810 → m/z 303.

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the endogenous acetyl-CoA peak area to the internal standard peak area.

-

Quantify the concentration by comparing this ratio to a standard curve generated with known concentrations of acetyl-CoA.

Visualization: LC-MS Workflow for Acetyl-CoA Quantification

Caption: Workflow for quantifying acetyl-CoA levels using LC-MS/MS.

Protocol 2: ¹³C Metabolic Flux Analysis (MFA)

This protocol describes how to trace the flow of carbon from a labeled substrate (e.g., ¹³C-glucose) into acetyl-CoA and downstream metabolites to quantify pathway flux.[4]

1. Isotope Labeling:

-

Culture cells in a defined medium.

-

Replace the standard medium with a medium containing an isotopic tracer, such as [U-¹³C]-glucose or [U-¹³C]-glutamine, as the primary carbon source.[4][6]

-

Incubate the cells for a defined period to allow the label to incorporate into intracellular metabolites and reach a metabolic steady state.

2. Sample Preparation:

-

Quench and extract metabolites as described in Protocol 1.

-

For analysis of fatty acids, saponify the lipid fraction of the cell extract and derivatize the resulting free fatty acids (e.g., by methylation to FAMEs) for GC-MS analysis.

-

For analysis of protein-bound amino acids, hydrolyze the protein pellet and analyze the amino acids by GC-MS or LC-MS.

3. Mass Spectrometry Analysis:

-

Analyze the isotopic labeling patterns (mass isotopomer distributions) of key metabolites (e.g., citrate, malate, fatty acids) using GC-MS or LC-MS/MS.

-

The mass shift in these molecules reveals the number of ¹³C atoms incorporated from the initial tracer.

4. Computational Flux Modeling:

-

Use the measured mass isotopomer distributions as input for a computational metabolic model.

-

The model consists of a network of biochemical reactions representing central carbon metabolism.

-

Employ software (e.g., INCA, Metran) to solve a system of algebraic equations that relate metabolic fluxes to the measured labeling patterns.

-

The output is a quantitative map of the fluxes (rates) through the metabolic pathways, including the rate of acetyl-CoA production from different sources and its diversion into various biosynthetic routes.

This advanced technique provides a dynamic view of metabolism that goes beyond simple metabolite concentration measurements.

References

- 1. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetyl-CoA - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diversion of Acetyl CoA to 3-Methylglutaconic Acid Caused by Discrete Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetyl-CoA flux regulates the proteome and acetyl-proteome to maintain intracellular metabolic crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Colorimetric Assay Method to Measure Acetyl-CoA Synthetase Activity: Application to Woodchuck Model of Hepatitis Virus-induced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 3-Methylglutaric Acid in Mitochondrial Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylglutaric acid (3-MGA) is a dicarboxylic acid that serves as a critical biomarker for a heterogeneous group of inherited metabolic disorders known as 3-methylglutaconic acidurias. Its accumulation reflects underlying defects in mitochondrial energy metabolism, stemming from either primary deficiencies in the leucine catabolic pathway or secondary consequences of broader mitochondrial dysfunction. This technical guide provides an in-depth exploration of the biochemical pathways involving 3-MGA, its impact on mitochondrial function, and the experimental methodologies used to investigate its role. The guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target pathologies associated with dysfunctional mitochondrial energy metabolism.

Introduction to this compound and its Clinical Significance